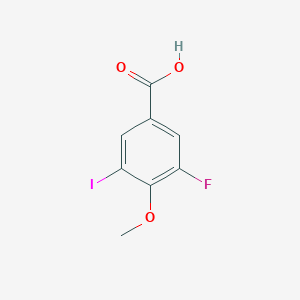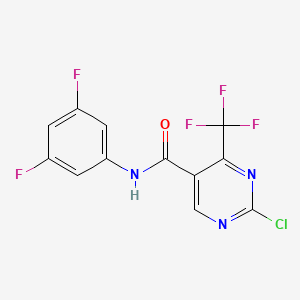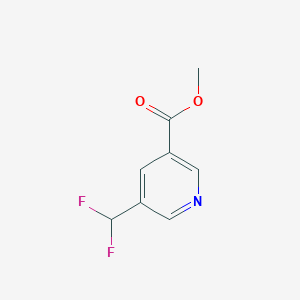
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by a unique structure that includes a dioxazaborocane ring, which is a six-membered ring containing both oxygen and nitrogen atoms along with a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate diols or diamines. One common method includes the condensation of 3-methylphenylboronic acid with a diol such as ethylene glycol under acidic conditions to form the dioxazaborocane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron center is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to interact with biological molecules through its boron center. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the dioxazaborocane ring.
Boronic Esters: Compounds with boron-oxygen bonds, used in similar applications but with different structural features.
Borohydrides: Reducing agents containing boron-hydrogen bonds, used in reduction reactions.
Uniqueness
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological molecules and enhances its potential in therapeutic applications compared to simpler boron compounds.
Propriétés
IUPAC Name |
6-methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-4-3-5-10(6-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWEHYNVYHMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)
![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)

![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)


![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)
![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)




